N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide” is a derivative of 1,3,4-thiadiazole. It’s a part of a class of compounds that have shown a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, and cyclization . The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has shown potential in the field of cancer research. African medicinal spices and vegetables, containing various compounds including thiadiazol derivatives, have been reported to induce apoptosis and disrupt mitochondrial membrane potential, highlighting their potential in cancer cell management. This evidence comes from in vitro studies employing methods like MTT, XTT, and resazurin assays to evaluate cytotoxicity towards cancer cells (Kuete, Karaosmanoğlu & Sivas, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological receptors
Mode of Action
It has been suggested that similar compounds may interact with their targets leading to changes in cellular processes . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biological activities
Pharmacokinetics
Similar compounds have been found to possess certain pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would require further investigation.
Result of Action
Similar compounds have been found to possess various biological activities
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
Future Directions
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide” and similar compounds could include exploring their potential biological activities and mechanisms of action . Additionally, further studies could focus on optimizing the synthesis process and investigating the physical and chemical properties of these compounds.
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNFLFWQGIMHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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